molecular formula C28H24ClNO5 B4013321 methyl 7-(2-chlorophenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 7-(2-chlorophenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B4013321
M. Wt: 489.9 g/mol
InChI Key: GRNOOQWONBBKLI-UHFFFAOYSA-N
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Description

Methyl 7-(2-chlorophenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C28H24ClNO5 and its molecular weight is 489.9 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 7-(2-chlorophenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is 489.1343006 g/mol and the complexity rating of the compound is 1030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 7-(2-chlorophenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-(2-chlorophenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity

Studies have indicated that derivatives similar to the compound exhibit significant anti-inflammatory activities and potential for use in treating conditions requiring modulation of inflammatory responses. For example, chromeno quinolines showed anti-inflammatory properties and were compared to indomethacin in terms of ulcerogenic score activities, highlighting their potential as safer alternatives in drug development (Hegab et al., 2007).

Antimalarial Activity

Certain quinoline derivatives have demonstrated potent in vitro antimalarial activity, particularly against chloroquine-sensitive and resistant strains of Plasmodium falciparum. This suggests that modifications to the quinoline scaffold could lead to the development of novel antimalarial agents with improved efficacy and resistance profiles (Görlitzer et al., 2006).

Synthesis and Chemical Properties

Research on the synthesis of related quinoline and chromene derivatives has provided insights into the chemical properties and potential applications of these compounds. For instance, the synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates highlights the versatility of the quinoline core in generating compounds with potential medicinal properties (Fathala & Pazdera, 2017).

Progestational Activity

Studies have shown that certain chromenoquinolines possess progestational activity that exceeds that of progesterone. This indicates their potential as nonsteroidal progesterone receptor agonists, which could have implications for reproductive health and hormone therapy (Edwards et al., 1998).

Antituberculosis Agents

Quinoxaline derivatives have been evaluated for their antituberculosis activity, demonstrating that the presence of certain substituents can significantly enhance their efficacy. This research paves the way for the development of new treatments for tuberculosis, especially in cases involving drug-resistant strains (Jaso et al., 2005).

properties

IUPAC Name

methyl 7-(2-chlorophenyl)-2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClNO5/c1-14-8-9-23-18(10-14)27(32)19(13-35-23)25-24(28(33)34-3)15(2)30-21-11-16(12-22(31)26(21)25)17-6-4-5-7-20(17)29/h4-10,13,16,25,30H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNOOQWONBBKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CC(CC4=O)C5=CC=CC=C5Cl)NC(=C3C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 7-(2-chlorophenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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methyl 7-(2-chlorophenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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methyl 7-(2-chlorophenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 4
methyl 7-(2-chlorophenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 5
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methyl 7-(2-chlorophenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 6
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methyl 7-(2-chlorophenyl)-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

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